Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: is a chemical compound with the molecular formula C13H15NO2. It is a derivative of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, featuring a benzyl ester group. This compound is of interest due to its unique bicyclic structure, which imparts rigidity and distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate typically starts from [1.1.1]propellane. The process involves the following steps:
Formation of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid: This is achieved by reacting [1.1.1]propellane with appropriate reagents to introduce the amino and carboxyl groups.
Esterification: The carboxylic acid group is then esterified with benzyl alcohol under acidic conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve:
Bulk synthesis of [1.1.1]propellane: This is the starting material for the synthesis.
Efficient conversion to 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid: Using optimized reaction conditions to maximize yield.
Esterification: Large-scale esterification processes to produce the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
Chemistry: Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers .
Biology: In biological research, this compound is used to study the effects of rigid bicyclic structures on biological activity. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: The compound is investigated for its potential use in drug development, particularly as a bioisostere for more flexible molecules. Its rigid structure can enhance the stability and specificity of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to target proteins or enzymes, potentially inhibiting or modulating their activity. The benzyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
3-aminobicyclo[1.1.1]pentane-1-carboxylic acid: The parent compound without the benzyl ester group.
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: A similar compound with a methyl ester group instead of a benzyl ester.
Uniqueness: Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is unique due to its benzyl ester group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C13H15NO2/c14-13-7-12(8-13,9-13)11(15)16-6-10-4-2-1-3-5-10/h1-5H,6-9,14H2 |
InChI Key |
GCDFOINIUNJBNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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